D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt
Overview
Description
D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt is a chemical compound that plays a significant role in cellular signaling pathways. It is a derivative of inositol, a type of sugar alcohol, and is involved in various biological processes, particularly in the regulation of calcium-mediated chloride secretion. This compound is known for its ability to bind to specific protein domains, such as the pleckstrin homology domain of p130 .
Mechanism of Action
Target of Action
The primary target of D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt is the Inositol 1,4,5-trisphosphate receptor (Ins(1,4,5)P3 receptor) . This receptor plays a crucial role in regulating intracellular calcium levels .
Mode of Action
This compound acts as a potent inhibitor of Ins(1,4,5)P3 5-phosphatase . It facilitates calcium influx by sensitizing the Ins(1,4,5)P3-mediated activation of ICRAC, a type of calcium release-activated calcium channel .
Biochemical Pathways
The compound is part of the lipid signaling pathway . It antagonizes the negative regulation of calcium-mediated chloride secretion by epidermal growth factor . It also binds to the pleckstrin homology (PH) domain of p130, a protein involved in cell signaling .
Result of Action
The compound increases intracellular calcium levels . This can lead to a variety of cellular responses, including the activation of calcium-dependent signal transduction pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of -20°C . .
Biochemical Analysis
Biochemical Properties
D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be a potent inhibitor of Ins (1,4,5)P3 5-phosphatase . The nature of these interactions involves the facilitation of Ca2+ influx by sensitizing Ins (1,4,5)P3-mediated activation of ICRAC .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting Ins (1,4,5)P3 5-phosphatase, it can affect the levels of Ins (1,4,5)P3, a critical second messenger in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, it inhibits Ins (1,4,5)P3 5-phosphatase, thereby affecting the levels of Ins (1,4,5)P3 in cells .
Metabolic Pathways
This compound is involved in the inositol phosphate metabolic pathway. It interacts with enzymes such as Ins (1,4,5)P3 5-phosphatase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt typically involves the phosphorylation of inositol. The process includes multiple steps of phosphorylation using reagents like phosphorus oxychloride or phosphoric acid in the presence of a base such as potassium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the correct addition of phosphate groups at the desired positions on the inositol ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the pure potassium salt form of the compound .
Chemical Reactions Analysis
Types of Reactions: D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in cellular signaling pathways.
Common Reagents and Conditions:
Phosphorylation: Reagents like phosphorus oxychloride or phosphoric acid in the presence of a base such as potassium hydroxide.
Dephosphorylation: Enzymes such as phosphatases that remove phosphate groups under physiological conditions.
Major Products: The major products formed from these reactions include various phosphorylated derivatives of inositol, which play different roles in cellular signaling .
Scientific Research Applications
D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in studies involving phosphorylation and dephosphorylation mechanisms.
Biology: Plays a role in the regulation of calcium-mediated chloride secretion and other cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions related to calcium signaling dysregulation.
Industry: Utilized in the production of biochemical reagents and as a component in various biochemical assays
Comparison with Similar Compounds
D-myo-Inositol 1,3,4,5-tetrakis(phosphate): A precursor of inositol 1,3,4-trisphosphate, involved in the regulation of intracellular calcium by controlling plasma membrane transport of calcium ions.
D-myo-Inositol 1,4,5-trisphosphate: Plays a role in the release of calcium from intracellular stores.
Uniqueness: D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt is unique due to its specific binding to the pleckstrin homology domain of p130 and its role in antagonizing the negative regulation of calcium-mediated chloride secretion. This specificity and its potent inhibition of Ins(1,4,5)P3 5-phosphatase distinguish it from other inositol phosphates .
Properties
IUPAC Name |
octapotassium;[(1R,2S,3R,4R,5S,6S)-2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.8K/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2+,3-,4-,5+,6+;;;;;;;;/m1......../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOARMWMDZTZZSB-FPQWBLQBSA-F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8K8O18P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745631 | |
Record name | Octapotassium (1R,2S,3S,4R,5R,6S)-5,6-dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis(phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103497-71-8 | |
Record name | Octapotassium (1R,2S,3S,4R,5R,6S)-5,6-dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis(phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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